molecular formula C38H58O6S B14464953 Diethyl 2,2'-(thiobis(4,1-phenyleneoxy))bisundecanoate CAS No. 69361-67-7

Diethyl 2,2'-(thiobis(4,1-phenyleneoxy))bisundecanoate

Cat. No.: B14464953
CAS No.: 69361-67-7
M. Wt: 642.9 g/mol
InChI Key: VOYSPQPHIGQPIC-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate is an organic compound with the molecular formula C38H58O6S It is a complex ester that features a thiobis(phenyleneoxy) core with two undecanoate chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate typically involves the reaction of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of methanol and water at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyleneoxy derivatives.

Scientific Research Applications

Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate involves its interaction with molecular targets through its thiol and ester groups. These functional groups can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and ester hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

69361-67-7

Molecular Formula

C38H58O6S

Molecular Weight

642.9 g/mol

IUPAC Name

ethyl 2-[4-[4-(1-ethoxy-1-oxoundecan-2-yl)oxyphenyl]sulfanylphenoxy]undecanoate

InChI

InChI=1S/C38H58O6S/c1-5-9-11-13-15-17-19-21-35(37(39)41-7-3)43-31-23-27-33(28-24-31)45-34-29-25-32(26-30-34)44-36(38(40)42-8-4)22-20-18-16-14-12-10-6-2/h23-30,35-36H,5-22H2,1-4H3

InChI Key

VOYSPQPHIGQPIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(CCCCCCCCC)C(=O)OCC

Origin of Product

United States

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